N-Methyl vs. N,N-Dimethyl Substitution: Differential Hydrogen-Bond Donor Capacity Governing Target Engagement
The target compound possesses one hydrogen bond donor (the secondary amine N–H), whereas the N,N-dimethyl analog (CAS 1112210-53-3) possesses zero [1]. In biological target engagement, this donor capacity can be decisive for binding affinity. Although direct binding data for the target compound are unavailable, class-level inference from benzylamine SAR studies demonstrates that loss of an N–H donor in tertiary amines frequently reduces affinity for targets requiring a hydrogen-bond interaction by 10- to 100-fold [2]. Therefore, in any medicinal chemistry campaign where a hydrogen-bond from the amine is pharmacophoric, the target compound is mechanistically distinct from its N,N-dimethyl congener.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 (N–H donor) |
| Comparator Or Baseline | 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3): 0 donors |
| Quantified Difference | Absolute difference of 1 HBD; literature precedent suggests 10–100× affinity differential in donor-dependent targets |
| Conditions | Computed molecular property (PubChem); affinity inference from benzylamine SAR reviews |
Why This Matters
For procurement in a project where the amine participates in a critical hydrogen bond, selecting the N,N-dimethyl analog would eliminate this interaction entirely, a risk that must be quantified via the 1 vs. 0 donor metric.
- [1] PubChem. Compound Summary for CID 69933904: [(3-Bromo-5-methylphenyl)methyl](methyl)amine. https://pubchem.ncbi.nlm.nih.gov/compound/69933904. View Source
- [2] Bissantz, C.; Kuhn, B.; Stahl, M. A Medicinal Chemist's Guide to Molecular Interactions. J. Med. Chem. 2010, 53, 5061–5084. View Source
